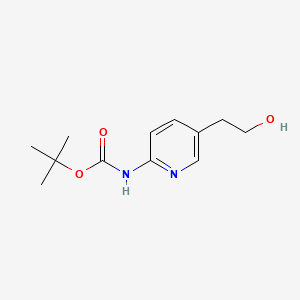
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” is a chemical compound with the CAS Number 1260897-34-4 . It is also known as "[5-(2-HYDROXY-ETHYL)-PYRIDIN-2-YL]-CARBAMIC ACID TERT-BUTYL ESTER" . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” is C12H18N2O3 . The molecular weight is 238.283 .Physical And Chemical Properties Analysis
The density of “tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” is 1.2±0.1 g/cm3 . The boiling point is 342.8±32.0 °C at 760 mmHg . The flash point is 161.1±25.1 °C .Wissenschaftliche Forschungsanwendungen
Isomorphous Crystal Structures
Research on derivatives similar to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, such as tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, has provided new insights into the isomorphous family of compounds. These studies reveal how molecules link via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group, contributing to our understanding of molecular interactions and crystal formation (Baillargeon et al., 2017).
Photoredox-Catalyzed Cascade Reactions
The compound has been utilized in photoredox-catalyzed amination reactions, notably with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, to establish a new pathway for the assembly of a range of 3-aminochromones. This process demonstrates the compound's role in synthesizing complex molecular structures under mild conditions, significantly broadening the scope of photocatalyzed protocols (Wang et al., 2022).
Suzuki Cross-Coupling Reactions
Further applications include its use in Suzuki cross-coupling reactions to synthesize complex organic molecules, such as 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde. These reactions highlight the versatility of tert-butyl carbamate derivatives in facilitating the coupling of arylboronic acids with aryl bromides, showcasing an excellent yield and product separation efficiency (Wang et al., 2014).
Eigenschaften
IUPAC Name |
tert-butyl N-[5-(2-hydroxyethyl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUQUBLIBCOMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856288 |
Source


|
| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate | |
CAS RN |
1260897-34-4 |
Source


|
| Record name | Carbamic acid, N-[5-(2-hydroxyethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260897-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)
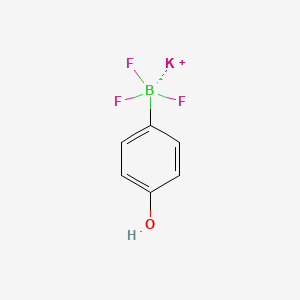
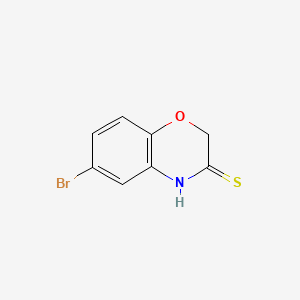
![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)
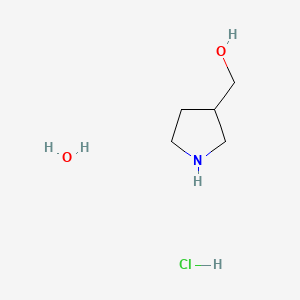
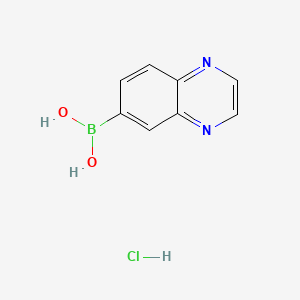
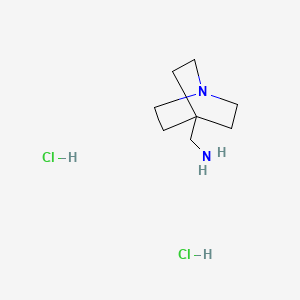

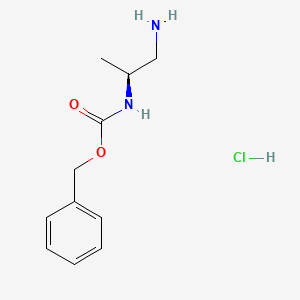
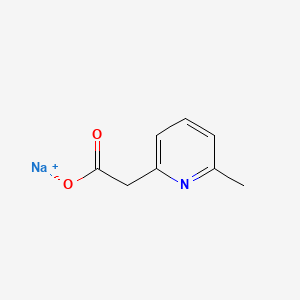
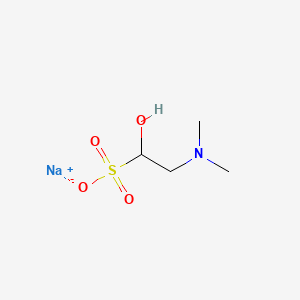
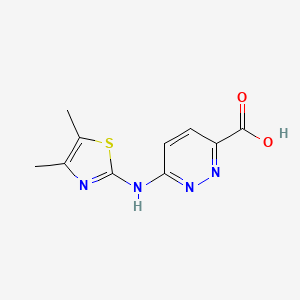
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)